

# AT-121 Formulation for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

AT-121 is a novel bifunctional opioid receptor agonist with a promising preclinical profile as a potent analgesic with a significantly improved safety margin compared to traditional opioids.[1] [2] It acts as a partial agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[1][2][3] This dual mechanism of action is believed to contribute to its potent analgesic effects while mitigating common opioid-related side effects such as respiratory depression, abuse liability, and physical dependence.[1][2][4] Preclinical studies, particularly in nonhuman primates, have demonstrated that AT-121 can produce morphine-like analgesia at doses that do not induce these adverse effects.[1][4] This document provides detailed application notes and protocols for the formulation and in vivo administration of AT-121 for research purposes.

# Data Presentation In Vivo Efficacy and Receptor Binding Profile of AT-121



| Parameter                                 | Value                   | Species/System             | Citation |
|-------------------------------------------|-------------------------|----------------------------|----------|
| Analgesic Efficacy (Antinociception)      |                         |                            |          |
| Minimum Effective Dose                    | 0.03 mg/kg (s.c.)       | Rhesus Monkeys             | [1]      |
| Duration of Action (at 0.03 mg/kg)        | ~3 hours                | Rhesus Monkeys             | [1]      |
| Receptor Binding Affinity (Ki)            |                         |                            |          |
| NOP Receptor                              | 3.67 nM                 | Human cloned receptors     | [5]      |
| MOP Receptor                              | 16.49 nM                | Human cloned receptors     | [5]      |
| DOP Receptor                              | >100 nM                 | Human cloned receptors     | [1]      |
| KOP Receptor                              | >100 nM                 | Human cloned receptors     | [1]      |
| Functional Activity<br>(EC50)             |                         |                            |          |
| NOP Receptor<br>([3 <sup>5</sup> S]GTPγS) | 35 nM (partial agonist) | CHO-hNOP cell membranes    | [1]      |
| MOP Receptor<br>([35S]GTPyS)              | 20 nM (partial agonist) | CHO-hMOP cell<br>membranes | [1]      |

### Safety Profile of AT-121 in Nonhuman Primates



| Adverse Effect                        | Observation with AT-121                                                  | Comparison with<br>Traditional Opioids                                              | Citation |
|---------------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------------------------------|----------|
| Respiratory<br>Depression             | No significant effect at analgesic doses (0.03 mg/kg) or 10-fold higher. | Morphine and other MOP agonists typically cause significant respiratory depression. | [1][4]   |
| Abuse Potential (Reinforcing Effects) | Lacked reinforcing effects in self-administration studies.               | Oxycodone and other MOP agonists are highly reinforcing.                            | [1][2]   |
| Physical Dependence                   | Did not induce physical dependence after repeated administration.        | Chronic use of MOP agonists leads to physical dependence.                           | [1]      |
| Opioid-Induced<br>Hyperalgesia        | Did not induce<br>hyperalgesia.                                          | Can be a consequence of long-term MOP agonist use.                                  | [1]      |
| Itch (Pruritus)                       | Did not significantly increase scratching behavior.                      | Morphine is known to induce itch.                                                   | [1]      |

## **Experimental Protocols Formulation of AT-121 for Subcutaneous Administration**

Disclaimer: The precise formulation vehicle used in the seminal nonhuman primate studies by Ding et al. (2018) is not explicitly detailed in the published literature. The following protocol is based on a suggested formulation from a commercial supplier of **AT-121** and is a common vehicle for preclinical in vivo studies of compounds with limited aqueous solubility. Researchers should perform their own solubility and stability tests.

Materials:



- AT-121 powder
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Polyethylene glycol 300 (PEG300), sterile, injectable grade
- Tween 80 (Polysorbate 80), sterile, injectable grade
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile vials
- · Sterile syringes and needles

Suggested Vehicle Composition:

- 5% DMSO
- 30% PEG300
- 5% Tween 80
- 60% Sterile Saline or PBS

Procedure for Preparing a 1 mg/mL Stock Solution:

- Weighing: Accurately weigh the required amount of AT-121 powder in a sterile vial.
- Solubilization:
  - Add the required volume of DMSO to the AT-121 powder and vortex or sonicate until fully dissolved.
  - Add the required volume of PEG300 and mix thoroughly.
  - Add the required volume of Tween 80 and mix thoroughly.
- Final Dilution: Add the required volume of sterile saline or PBS to reach the final desired concentration and volume. Mix until a clear, homogenous solution is obtained.



- Sterilization: If necessary, the final solution can be sterile-filtered through a 0.22 μm syringe filter.
- Storage: Store the stock solution at an appropriate temperature as determined by stability studies (e.g., -20°C for long-term storage). Protect from light.

Example Calculation for 10 mL of a 0.1 mg/mL solution:

- Total AT-121 needed: 1 mg
- Volume of DMSO: 0.5 mL (5% of 10 mL)
- Volume of PEG300: 3 mL (30% of 10 mL)
- Volume of Tween 80: 0.5 mL (5% of 10 mL)
- Volume of Saline/PBS: 6 mL (60% of 10 mL)

## In Vivo Administration Protocol: Subcutaneous Injection in Rhesus Monkeys

Animal Model: Adult male and female rhesus monkeys (Macaca mulatta) have been used in key preclinical studies.[1]

#### Materials:

- Prepared AT-121 solution
- Appropriate animal restraint device
- Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
- 70% ethanol or other suitable disinfectant
- Personal Protective Equipment (PPE)

#### Procedure:



- Dose Calculation: Calculate the required volume of the AT-121 solution based on the animal's body weight and the desired dose (e.g., 0.003-0.03 mg/kg).[1]
- Animal Preparation: Acclimatize the animals to the experimental procedures. Ensure the animal is appropriately restrained to allow for safe injection.
- Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, typically between the shoulder blades. Swab the injection site with 70% ethanol.
- Injection:
  - Lift a fold of skin to create a "tent."
  - Insert the needle, bevel up, at the base of the tented skin.
  - Aspirate slightly to ensure a blood vessel has not been entered.
  - Inject the solution slowly.
  - Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
- Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions, including signs of distress or local irritation at the injection site.

# Signaling Pathways and Experimental Workflows AT-121 Signaling Pathway

**AT-121** is a partial agonist at both the MOP and NOP receptors, which are G-protein coupled receptors (GPCRs). Upon binding, **AT-121** is thought to induce a conformational change in the receptors, leading to the activation of inhibitory G-proteins (Gi/o). This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels, and modulates ion channel activity, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release, ultimately producing analgesia. A key characteristic of **AT-121** is that it appears to cause minimal receptor phosphorylation, an event often associated with receptor desensitization, tolerance, and the recruitment of  $\beta$ -arrestin, which is implicated in some of the adverse effects of opioids.





Click to download full resolution via product page

Caption: Signaling pathway of **AT-121** as a bifunctional MOP/NOP partial agonist.

### **Experimental Workflow for In Vivo Analgesic Testing**

This diagram outlines a typical workflow for assessing the antinociceptive effects of **AT-121** in a nonhuman primate model using a warm water tail-withdrawal assay, a common test for pain response.





Click to download full resolution via product page

Caption: Workflow for assessing the analgesic efficacy of AT-121 in vivo.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 2. Predictors of Subcutaneous Injection Site Reactions to Sustained-Release Buprenorphine in Rhesus Macaques (Macaca mulatta) PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid substitution procedure for intravenous drug self-administration studies in rhesus monkeys PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. monkeys subcutaneously injected: Topics by Science.gov [science.gov]
- To cite this document: BenchChem. [AT-121 Formulation for In Vivo Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026133#at-121-formulation-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com